molecular formula C8H16O2S B13255339 2-(Thian-4-yl)propane-1,3-diol

2-(Thian-4-yl)propane-1,3-diol

Cat. No.: B13255339
M. Wt: 176.28 g/mol
InChI Key: LBQCKESYHOLWIB-UHFFFAOYSA-N
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Description

2-(Thian-4-yl)propane-1,3-diol is an organic compound with the molecular formula C8H16O2S It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a thian-4-yl group, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-4-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with appropriate reagents to introduce the propane-1,3-diol moiety. This can be done using K2CO3-catalyzed reactions or other catalytic systems . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain the desired diol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-(Thian-4-yl)propane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Substitution reactions may involve halogenating agents or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2-(Thian-4-yl)propane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Thian-4-yl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the thian-4-yl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thian-4-yl)propane-1,3-diol is unique due to the combination of its diol functionality and the thian-4-yl group. This structural feature provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

2-(thian-4-yl)propane-1,3-diol

InChI

InChI=1S/C8H16O2S/c9-5-8(6-10)7-1-3-11-4-2-7/h7-10H,1-6H2

InChI Key

LBQCKESYHOLWIB-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C(CO)CO

Origin of Product

United States

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